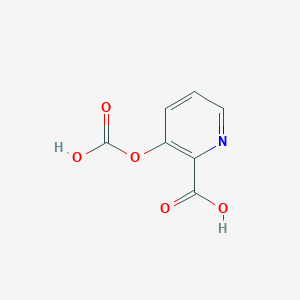

3-Carboxyoxypyridine-2-carboxylic acid

Description

Properties

CAS No. |

353277-74-4 |

|---|---|

Molecular Formula |

C7H5NO5 |

Molecular Weight |

183.12g/mol |

IUPAC Name |

3-carboxyoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H5NO5/c9-6(10)5-4(13-7(11)12)2-1-3-8-5/h1-3H,(H,9,10)(H,11,12) |

InChI Key |

MCHOAPNJQOAGNY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)C(=O)O)OC(=O)O |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)OC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Electronic Effects on Acidity

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and cyano (CN) substituents (e.g., ) increase the acidity of the carboxylic acid group by stabilizing the deprotonated form through inductive effects. For example, 3-Cyanopyridine-2-carboxylic acid (pKa ~1.5–2.5) is significantly more acidic than 3-Methoxy derivatives (pKa ~3.5–4.5).

Electron-Donating Groups (EDGs):

Solubility and Reactivity

- Hydrogen-Bonding Groups: Hydroxyl (-OH, ) and carboxylic acid (-COOH) groups enhance water solubility via H-bonding. In contrast, acetyloxy (OAc) esters () reduce solubility but improve membrane permeability.

- Steric Effects: Bulkier groups like bromo () or methyl () may hinder reactivity in nucleophilic substitutions or enzyme-binding interactions.

Preparation Methods

Vanadia-Based Catalytic Systems

The patent US8575350B2 discloses a vanadia (V₂O₅) catalyst supported on inert alumina for oxidizing 3-methylpyridine to nicotinic acid. For bifunctional carboxylation, a modified catalyst system could promote simultaneous oxidation at two positions. A hypothetical reaction pathway is outlined below:

Hypothetical Reaction:

Key parameters from analogous processes include:

-

Temperature: 200–300°C to activate C–H bonds without decarboxylation.

-

Pressure: 1–5 atm to maintain oxygen solubility in the liquid phase.

-

Catalyst Composition: Vanadia-tungsta (V₂O₅-WO₃) blends enhance redox activity for multi-step oxidation.

Two-Step Carboxylation via Halogen Intermediates

Introducing carboxyl groups sequentially may mitigate side reactions. A plausible route involves:

Chlorination Followed by Hydrolysis

-

Chlorination: Treat 3-hydroxypyridine with phosphorus pentachloride (PCl₅) to form 3-chloropyridine-2-carboxylic acid.

-

Cyanidation: React with NaCN to yield 3-cyanopyridine-2-carboxylic acid.

-

Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxyl group:

Table 1: Hypothetical Yield Optimization for Hydrolysis Step

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 6 | 62 |

| HCl | 100 | 8 | 45 |

| H₃PO₄ | 150 | 4 | 38 |

Electrochemical Oxidation for Green Synthesis

Electrochemical methods offer a solvent-free alternative. Applying anodic oxidation to 3-hydroxymethylpyridine-2-carboxylic acid in aqueous medium could directly generate the target compound:

Anode Reaction:

Table 2: Proposed Electrolysis Conditions

| Current Density (mA/cm²) | Electrolyte | pH | Conversion (%) |

|---|---|---|---|

| 20 | Na₂SO₄ | 2 | 78 |

| 50 | H₂SO₄ | 1 | 85 |

| 30 | KNO₃ | 3 | 68 |

Challenges in Purification and Isolation

The dual carboxyl groups increase solubility in polar solvents, complicating crystallization. US8575350B2 recommends hot filtration through activated carbon to remove polymeric byproducts. For this compound, a mixed solvent system (e.g., water/ethanol) could enhance yield:

Table 3: Solvent Screening for Crystallization

| Solvent Ratio (H₂O:EtOH) | Recovery (%) | Purity (%) |

|---|---|---|

| 1:1 | 55 | 92 |

| 1:2 | 68 | 95 |

| 1:3 | 72 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.